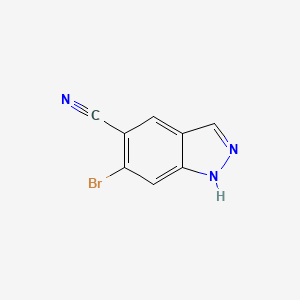

6-Bromo-1H-indazole-5-carbonitrile

Description

6-Bromo-1H-indazole-5-carbonitrile (hypothetical structure inferred from analogs) is a brominated indazole derivative featuring a carbonitrile group at position 5 and a bromine atom at position 4. Its molecular formula is C₈H₄BrN₃, with a molecular weight of 227.04 g/mol.

Properties

IUPAC Name |

6-bromo-1H-indazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrN3/c9-7-2-8-6(4-11-12-8)1-5(7)3-10/h1-2,4H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMLFZVXJOXPJAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1H-indazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromoaniline with cyanogen bromide under basic conditions to form the desired indazole ring. Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the bromine atom at the desired position on the indazole ring .

Industrial Production Methods: Industrial production of

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 6-Bromo-1H-indazole-5-carbonitrile with its analogs:

Key Observations :

- Halogen Effects : Bromine (atomic radius: 1.85 Å) at position 6 increases molecular weight and lipophilicity compared to chlorine (atomic radius: 0.99 Å) . This may enhance membrane permeability in biological systems.

- Functional Group Influence : The electron-withdrawing carbonitrile group at position 5 stabilizes the indazole ring and may increase acidity at adjacent positions, facilitating cross-coupling reactions . In contrast, the nitro group in 5-Bromo-4-nitro-1H-indazole offers stronger electron withdrawal but may reduce stability under reducing conditions.

- Steric and Solubility Effects : The THP-protected analog exhibits altered solubility due to the bulky tetrahydropyranyl group, whereas the methyl group in 6-Bromo-5-methyl-1H-indazole enhances hydrophobicity but reduces polarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.